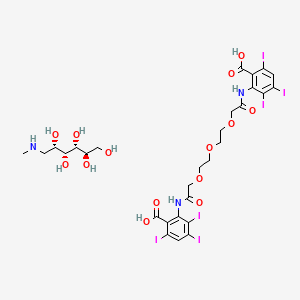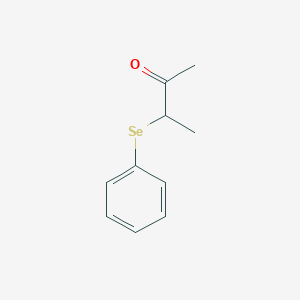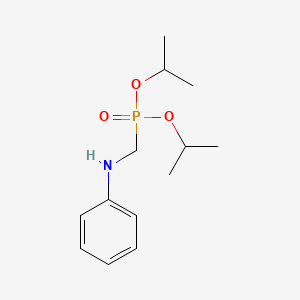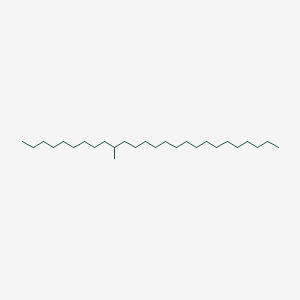
10-Methylhexacosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methylhexacosane is a long-chain hydrocarbon with the molecular formula C27H56 . It is a methyl-branched alkane, specifically a derivative of hexacosane with a methyl group attached to the tenth carbon atom. This compound is known for its role in chemical communication among certain insect species, where it functions as a semiochemical .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylhexacosane typically involves the alkylation of hexacosane. One common method is the Friedel-Crafts alkylation, where hexacosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the proper attachment of the methyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity. The specific methods can vary depending on the desired scale and application of the compound.
化学反应分析
Types of Reactions: 10-Methylhexacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the hydrocarbon into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to produce saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: Cl2, Br2, UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
科学研究应用
10-Methylhexacosane has several scientific research applications, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Functions as a semiochemical in insect communication, particularly in pheromone research.
Industry: Utilized in the formulation of lubricants and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 10-Methylhexacosane in biological systems primarily involves its role as a semiochemical. It interacts with specific receptors on the antennae of insects, triggering behavioral responses such as mating or aggregation. The molecular targets and pathways involved in these processes are part of the insect’s olfactory system, where the compound binds to olfactory receptor neurons, leading to signal transduction and subsequent behavioral changes .
相似化合物的比较
Hexacosane (C26H54): A straight-chain alkane without the methyl branch.
3-Methylhexacosane (C27H56): Another methyl-branched hexacosane with the methyl group at the third carbon position.
2-Methylhexacosane (C27H56): Methyl group attached to the second carbon atom.
Comparison: 10-Methylhexacosane is unique due to the specific position of the methyl group, which can influence its physical properties and biological activity. Compared to straight-chain hexacosane, the branched structure of this compound may result in different melting points, solubility, and reactivity. The position of the methyl group also affects its role as a semiochemical, as different methyl-branched alkanes can elicit distinct responses in insects .
属性
CAS 编号 |
68547-05-7 |
|---|---|
分子式 |
C27H56 |
分子量 |
380.7 g/mol |
IUPAC 名称 |
10-methylhexacosane |
InChI |
InChI=1S/C27H56/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-24-26-27(3)25-23-21-19-11-9-7-5-2/h27H,4-26H2,1-3H3 |
InChI 键 |
OWSBCKGOVFUQEP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(C)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


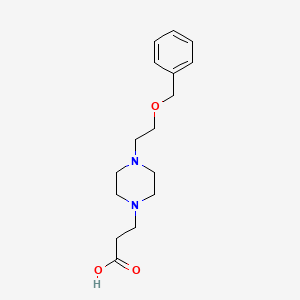
![N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine](/img/structure/B14464004.png)
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14464005.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
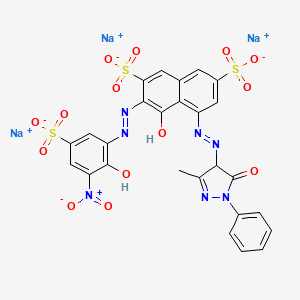
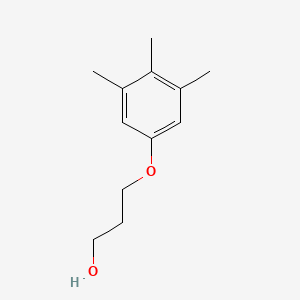

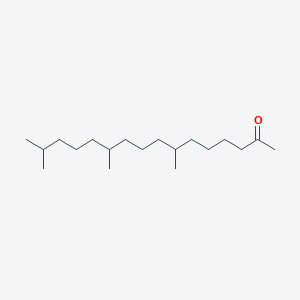
![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)
